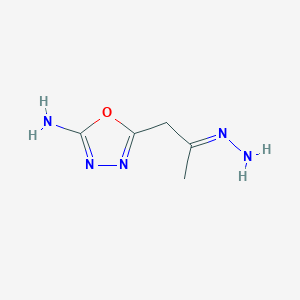![molecular formula C7H13NO2S2 B13107299 Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate CAS No. 20821-67-4](/img/structure/B13107299.png)
Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate is an organic compound with the molecular formula C7H13NO2S2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(dimethylcarbamothioyl)sulfanyl]acetate typically involves the reaction of ethyl bromoacetate with dimethylcarbamothioyl sulfide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted esters and thioesters.
Applications De Recherche Scientifique
Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl [(dimethylcarbamothioyl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. The pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate can be compared with other sulfur-containing esters and thioesters:
Ethyl acetate: A simple ester with no sulfur atoms, used primarily as a solvent.
Methyl thioglycolate: Contains a sulfur atom and is used in the synthesis of pharmaceuticals and agrochemicals.
Ethyl thioglycolate: Similar to methyl thioglycolate but with an ethyl group, used in similar applications.
The uniqueness of this compound lies in its combination of ester and thioester functional groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
20821-67-4 |
|---|---|
Formule moléculaire |
C7H13NO2S2 |
Poids moléculaire |
207.3 g/mol |
Nom IUPAC |
ethyl 2-(dimethylcarbamothioylsulfanyl)acetate |
InChI |
InChI=1S/C7H13NO2S2/c1-4-10-6(9)5-12-7(11)8(2)3/h4-5H2,1-3H3 |
Clé InChI |
ATPHMKMRECAICC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


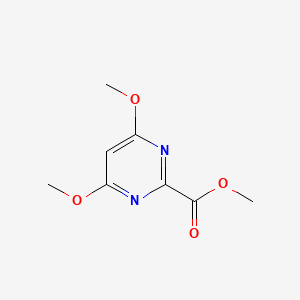
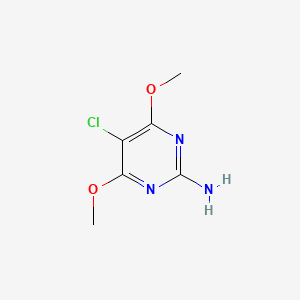
![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)

![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)

![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
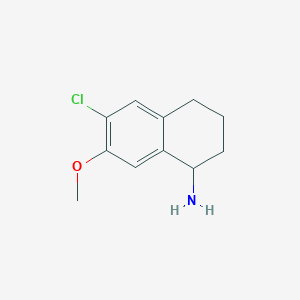
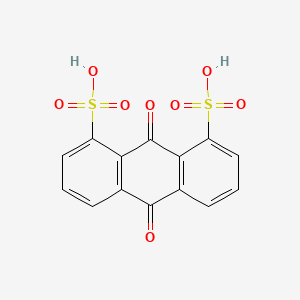
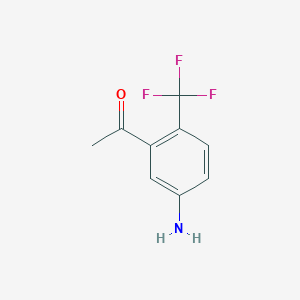

![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)

